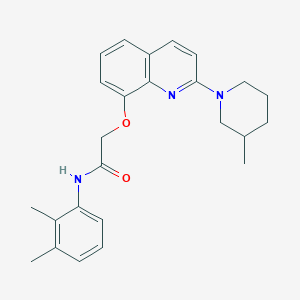

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-17-7-6-14-28(15-17)23-13-12-20-9-5-11-22(25(20)27-23)30-16-24(29)26-21-10-4-8-18(2)19(21)3/h4-5,8-13,17H,6-7,14-16H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUCXOQYIUXMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known by its CAS number 921577-92-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a dimethylphenyl group linked to a quinolinyl moiety through an ether bond, which may contribute to its biological activity.

Anticancer Activity

A study investigating related compounds revealed that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds targeting the p38 MAP kinase pathway have shown promising anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in tumor cells .

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological activity. Compounds similar to this compound have been explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could indicate possible applications in treating neurological disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds against cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 5.0 | High |

| Compound B | HeLa (Cervical Cancer) | 3.5 | Moderate |

| This compound | TBD | TBD |

These findings suggest that modifications in the chemical structure can significantly impact biological activity.

Pharmacokinetics

Studies on similar compounds have demonstrated favorable pharmacokinetic profiles, including high oral bioavailability and metabolic stability. For instance, one study indicated that derivatives with similar structures exhibited over 90% bioavailability in rat models . This suggests that this compound may also possess advantageous pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline scaffold is a common feature in several acetamide derivatives (Evidences 4, 10–12). Key differences lie in the substituents at the C2 and C8 positions:

- C2 Position: The target compound features a 3-methylpiperidin-1-yl group, which may enhance solubility and receptor binding compared to simpler amines (e.g., diethylamino in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, ).

- C8 Position: The acetamide-linked 2,3-dimethylphenyl group distinguishes it from analogs like 2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide (), which has a benzoyl and dioxane-fused quinoline.

Acetamide Modifications

The N-arylacetamide moiety is critical for bioactivity. Comparisons include:

- N-(2,3-Dimethylphenyl) vs.

- Chlorinated Analogs: 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () is a herbicide, highlighting how halogenation and branching (isopropyl vs. quinoline) shift applications from agrochemical to pharmaceutical.

Data Table: Structural and Functional Comparison

Research Implications and Limitations

The 3-methylpiperidin-1-yl group may improve blood-brain barrier penetration relative to bulkier substituents (e.g., benzoyl in ). However, the lack of explicit pharmacological studies in the evidence necessitates further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.